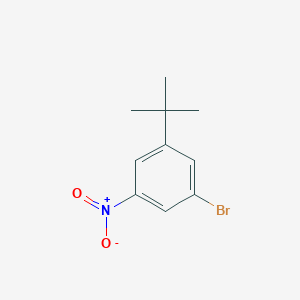

3-Bromo-5-nitro-tert-butylbenzene

Description

3-Bromo-5-nitro-tert-butylbenzene is a substituted aromatic compound featuring a bromine atom at the 3-position, a nitro group at the 5-position, and a bulky tert-butyl substituent. This compound is structurally distinct due to the tert-butyl group, which imparts steric hindrance and influences electronic properties. It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science applications.

Properties

IUPAC Name |

1-bromo-3-tert-butyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)7-4-8(11)6-9(5-7)12(13)14/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFJOTOFCGXDFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-5-nitro-tert-butylbenzene typically involves the nitration and bromination of tert-butylbenzene derivatives. One common method involves the reaction of tert-butyl nitrite with a precursor compound in the presence of N,N-dimethylformamide (DMF) at elevated temperatures. The reaction conditions include warming the solution to 50°C and stirring for several hours, followed by purification through silica gel column chromatography .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

3-Bromo-5-nitro-tert-butylbenzene undergoes various chemical reactions, including:

Electrophilic Substitution: The bromine and nitro groups on the benzene ring make it susceptible to further electrophilic substitution reactions.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic medium.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Reduction: 3-Bromo-5-amino-tert-butylbenzene.

Oxidation: Products may include carboxylic acids or other oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 3-Bromo-5-nitro-tert-butylbenzene can be achieved through several methods, including electrophilic aromatic substitution and nucleophilic aromatic substitution. The presence of both bromine and nitro groups on the benzene ring significantly influences the reactivity of the compound.

Key Synthesis Pathways:

- Electrophilic Aromatic Substitution: The introduction of the bromine atom can be accomplished via bromination of tert-butylbenzene followed by nitration to introduce the nitro group.

- Nucleophilic Aromatic Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of new derivatives with potential applications in pharmaceuticals and materials science .

Applications in Materials Science

This compound has shown promise in materials science, particularly in the development of new polymers and optoelectronic devices. The compound's unique electronic properties due to the nitro group enhance its potential as a building block for advanced materials.

Potential Uses:

- Optoelectronics: The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic devices due to its photophysical properties .

- Polymeric Materials: Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications .

Recent studies have begun to explore the biological activities associated with derivatives of this compound. Compounds with similar structural features have demonstrated significant pharmacological properties.

Biological Insights:

- Anticancer Activity: Some derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

- Antimicrobial Properties: The presence of the nitro group may enhance antimicrobial activity, making these compounds candidates for further investigation in drug development .

Case Studies and Research Findings

Several studies highlight the utility of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-tert-butylbenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding and other interactions. These properties make the compound useful in studying reaction mechanisms and developing new chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 3-bromo-5-nitro-tert-butylbenzene but differ in substituents, leading to distinct chemical and physical properties:

Thermal and Stability Profiles

- Thermal Stability : tert-Butyl-substituted compounds generally exhibit higher thermal stability than methyl or trifluoromethyl analogs due to the robust branching of the tert-butyl group .

- Storage Conditions : Brominated nitroaromatics like this compound are typically stored at room temperature, similar to 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene, which remains stable under ambient conditions .

Biological Activity

3-Bromo-5-nitro-tert-butylbenzene is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, chemical properties, and biological implications based on various research findings.

- Molecular Formula : CHBrN O

- Molecular Weight : 258.11 g/mol

- CAS Number : 156264-79-8

This compound is characterized by the presence of bromine and nitro functional groups, which significantly influence its reactivity and biological interactions. The tert-butyl group enhances the compound's lipophilicity, potentially affecting its pharmacokinetics.

Synthesis

The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution reactions. One common route involves the bromination of 5-nitro-tert-butylbenzene using bromine in an appropriate solvent under controlled conditions to favor the desired product formation .

Antimicrobial Properties

Research has indicated that nitro-substituted aromatic compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The nitro group is known to contribute to this activity by undergoing reduction in microbial cells, leading to the generation of reactive intermediates that can damage cellular components .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism behind this activity is believed to involve the induction of apoptosis through oxidative stress pathways. For example, compounds with similar structures have been shown to increase reactive oxygen species (ROS) levels, triggering cell death in cancerous cells .

Case Studies

- Study on Antimicrobial Activity : A comparative analysis of various nitro-substituted benzene derivatives revealed that this compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cytotoxicity Assay : In a study assessing the cytotoxic effects on human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, particularly in breast and colon cancer cells. The IC50 values were found to be significantly lower than those of many conventional chemotherapeutic agents .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.